1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide
Description
This compound features a 4-methoxy-substituted benzo[d]thiazole core linked to an azetidine-3-carboxamide group, which is further connected to a 3-(methylthio)phenyl moiety.
Properties
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-N-(3-methylsulfanylphenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-15-7-4-8-16-17(15)21-19(26-16)22-10-12(11-22)18(23)20-13-5-3-6-14(9-13)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNHXMZVKUITFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide, with CAS number 1396858-93-7, is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19N3O2S2
- Molecular Weight : 385.5 g/mol
The biological activity of 1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide can be attributed to its interaction with various molecular targets involved in cellular processes:
1. Anticancer Activity
Research indicates that compounds with a benzothiazole core often exhibit anticancer properties. The mechanism may involve:
- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway.
- Caspase Activation : It potentially activates caspases (e.g., caspase 3, 7, and 8), which play crucial roles in programmed cell death .
2. Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. The specific interactions with microbial enzymes or receptors can disrupt essential metabolic pathways, leading to bacterial cell death.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 40.30 ± 2 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 33.86 ± 2 | Cell cycle arrest and apoptosis |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In vitro studies have shown that the compound possesses moderate antimicrobial activity against various bacterial strains. The effectiveness varies based on the structure and substituents present on the benzothiazole moiety.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 and MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an effective treatment for breast cancer .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that modifications to the methylthio group enhanced antibacterial activity.
Comparison with Similar Compounds
Structural Analogues of Benzo[d]thiazole Derivatives
(a) 2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide ()
- Key Differences :
- The benzothiazole core is substituted with 2-chloro and 4-carboxamide groups instead of 4-methoxy.
- The carboxamide is linked to a 4-fluorophenyl group rather than a 3-(methylthio)phenyl-azetidine.
- The absence of azetidine reduces conformational rigidity, which may lower target selectivity compared to the target compound .
(b) Compound 18 ()
- Structure: Contains a 6-methylbenzo[d]thiazole linked via a diazenyl group to a phenoxymethyl-thiazolidinone scaffold.
- Key Differences: The diazenyl (N=N) linkage introduces planar geometry, contrasting with the azetidine’s 3D structure. The thiazolidinone ring provides a 5-membered heterocycle with distinct hydrogen-bonding capabilities.
- Activity : Exhibits antimicrobial and antioxidant properties, suggesting that benzothiazole derivatives with extended conjugated systems may favor redox-related bioactivity .
Azetidine-Containing vs. Other Heterocyclic Compounds
(a) Azetidine vs. Thiazole/Thiazolidinone ()
- Thiazole Derivatives (): Compounds like 29–31 feature thiazole-4-carboxamide moieties with amino acid-derived side chains. These 5-membered rings offer greater flexibility, which may improve solubility but reduce target specificity.
- Thiazolidinone Derivatives (): Compounds like 5Fa1–5Fk11 incorporate thiazolidinone rings, which are prone to metabolic oxidation but provide diverse hydrogen-bonding interactions .
(b) Azetidine vs. Piperazine ()
- Piperazine-Containing Ureas (): Compounds 11a–11o use a piperazine spacer to link thiazole and urea groups.
Substituted Phenyl Group Comparisons
(a) 3-(Methylthio)Phenyl vs. Halogenated/Electron-Deficient Aryl Groups
- 3-(Methylthio)Phenyl: The methylthio (-SMe) group is a moderate electron donor, which may enhance π-π stacking interactions in hydrophobic pockets.
- 4-Fluorophenyl () : Fluorine’s electronegativity increases metabolic stability but reduces lipophilicity.
- Trifluoromethylphenyl () : CF₃ groups improve membrane permeability but may sterically hinder binding .
Q & A
Basic Research Question
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based protocols .
- Microbial Screening : Broth microdilution for antibacterial/antifungal activity (MIC values) .
How can researchers elucidate the mechanism of action and identify biological targets?
Advanced Research Question
- Target Identification :
- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., apoptosis or cell cycle regulators) .
What strategies guide structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
- Core Modifications :
- Biological Data Correlation :
How should contradictory data in biological assays be resolved?
Advanced Research Question
- Assay Replication : Triplicate experiments with controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Assays : Confirm apoptosis via Annexin V staining if MTT data is inconclusive .
- Parameter Adjustments : Optimize cell density (e.g., 5,000 vs. 10,000 cells/well) or serum concentration to reduce variability .
What computational approaches support drug design for analogs?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 interactions) .
- Fragment-Based Design : Deconstruct the scaffold to identify critical pharmacophores (e.g., thiazole-azetidine hinge) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
